Piperazine-1-carboximidamide (CAS 45695-84-9) is a highly versatile, bifunctional heterocyclic building block characterized by a secondary amine and a pre-installed carboximidamide (guanidine) moiety. In industrial procurement, it is primarily sourced as a differentiated precursor for the synthesis of complex pharmaceutical active ingredients (APIs), agrochemicals, and specialized ligands. By offering an asymmetric functionalization profile, this compound allows chemists to perform selective N4-alkylation, acylation, or cross-coupling reactions without the need for complex protecting group strategies[1]. Its availability as a free base further distinguishes it in anhydrous synthesis workflows where counterion interference must be minimized, making it a critical selection for scale-up manufacturing.
Procuring unsubstituted piperazine with the intent of performing downstream mono-guanidinylation is a common but flawed substitution strategy. Due to the equivalent reactivity of the two secondary amines on the piperazine ring, direct guanidinylation typically results in poor regioselectivity, generating significant quantities of bis-amidinopiperazine byproducts that require costly and solvent-intensive chromatographic separation [1]. Furthermore, substituting the free base of Piperazine-1-carboximidamide with its more commonly available sulfate salt (CAS 22365-47-5) introduces critical process bottlenecks; the sulfate counterion severely limits solubility in non-polar organic solvents and can poison transition-metal catalysts used in subsequent N-arylation steps, necessitating an additional, yield-reducing free-basing step prior to use [2].
When synthesizing N-alkyl-N'-amidinopiperazine derivatives, using pre-differentiated Piperazine-1-carboximidamide eliminates the competitive bis-functionalization inherent to symmetrical precursors. Quantitative process evaluations show that direct N4-alkylation of Piperazine-1-carboximidamide achieves >85% yield of the target mono-functionalized product. In contrast, attempting to mono-guanidinylate an N-alkylpiperazine or mono-alkylate unsubstituted piperazine typically caps target yields at 45-50% due to the formation of bis-substituted byproducts[1].
| Evidence Dimension | Yield of mono-functionalized asymmetric piperazine derivative |
| Target Compound Data | >85% yield (using pre-installed CAS 45695-84-9) |
| Comparator Or Baseline | 45-50% yield (using unsubstituted piperazine + guanidinylating agent) |
| Quantified Difference | 35-40% absolute increase in target yield |
| Conditions | Standard N-alkylation/acylation conditions (e.g., 1 equiv electrophile, mild base, 2-4 hours) |
Procuring the pre-differentiated compound eliminates costly chromatographic separations and nearly doubles the throughput of downstream API synthesis.
The free base form of Piperazine-1-carboximidamide (CAS 45695-84-9) offers superior processability in anhydrous organic workflows compared to its sulfate salt counterpart. The free base exhibits high solubility (>50 mg/mL) in moderately polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). Conversely, the sulfate salt (CAS 22365-47-5) is virtually insoluble in DCM (<1 mg/mL) and requires aqueous biphasic conditions or the addition of strong bases (e.g., NaOH) to liberate the reactive amine, which can hydrolyze sensitive electrophiles [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >50 mg/mL (Free base, CAS 45695-84-9) |
| Comparator Or Baseline | <1 mg/mL (Sulfate salt, CAS 22365-47-5) |
| Quantified Difference | >50-fold increase in organic solvent solubility |
| Conditions | Anhydrous DCM at 25°C, visual and HPLC verification |
Enables direct integration into moisture-sensitive synthesis routes without requiring an intermediate neutralization step.
In advanced pharmaceutical manufacturing, piperazine derivatives are frequently subjected to palladium- or zinc-catalyzed N-arylation. The use of high-purity Piperazine-1-carboximidamide free base prevents catalyst deactivation, maintaining coupling yields of 75-80%. When the sulfate salt is used directly (or inadequately desalted), the coordinating sulfate counterions can poison the transition-metal catalysts, reducing the cross-coupling yield to below 40% and requiring significantly higher catalyst loadings to compensate[1].
| Evidence Dimension | Yield in Pd-catalyzed N-arylation (Buchwald-Hartwig coupling) |
| Target Compound Data | 75-80% yield (using free base) |
| Comparator Or Baseline | <40% yield (using sulfate salt without rigorous desalting) |
| Quantified Difference | ~40% absolute yield improvement and lower catalyst degradation |
| Conditions | Pd catalyst, standard phosphine ligand, base, 80-100°C |
Reduces expensive transition-metal catalyst consumption and ensures reproducible scaling in cross-coupling reactions.
Piperazine-1-carboximidamide is the optimal starting material for synthesizing APIs that require a guanidine moiety on one side of a piperazine ring and an alkyl/aryl group on the other. By starting with the pre-installed carboximidamide group, process chemists can directly perform N-alkylation or reductive amination on the free secondary amine, avoiding the low-yielding and poorly regioselective mono-guanidinylation of symmetrical piperazine [1].
In the development of moisture-sensitive or base-sensitive drug candidates, the free base form (CAS 45695-84-9) is preferred over the common sulfate salt (CAS 22365-47-5). Its solubility in aprotic organic solvents like DCM and THF allows for homogeneous reactions without the need for aqueous biphasic conditions or strong neutralizing bases, which are otherwise required to liberate the amine from its salt form[2].
For advanced material or pharmaceutical synthesis relying on Buchwald-Hartwig cross-coupling, procuring the free base avoids the introduction of coordinating sulfate counterions. This ensures high catalyst turnover and reproducible yields when coupling the piperazine nitrogen to aryl halides, a process that is frequently hindered by the poor solubility and catalyst-poisoning effects of crude salt precursors [3].